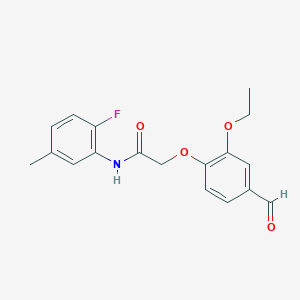![molecular formula C15H16N2O4S B5322154 5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
5-[(benzylamino)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzylamino)sulfonyl]-2-methoxybenzamide, also known as BzAMS, is a potent and selective inhibitor of the AAA+ ATPase p97/VCP. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
5-[(benzylamino)sulfonyl]-2-methoxybenzamide binds to the D2 domain of p97/VCP, which is responsible for the interaction with cofactors and substrates. This binding inhibits the ATPase activity of p97/VCP, leading to the accumulation of polyubiquitinated proteins and induction of ER stress. The accumulation of misfolded proteins ultimately leads to apoptosis in cancer cells and enhanced clearance in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and activate the unfolded protein response in cancer cells, leading to apoptosis. In addition, this compound has been shown to enhance the clearance of misfolded proteins in neurodegenerative disorders, reducing their aggregation and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(benzylamino)sulfonyl]-2-methoxybenzamide is its potency and selectivity for p97/VCP, making it a useful tool for studying the function of this ATPase. However, its potency also poses a challenge for in vivo studies, as high doses may be required to achieve therapeutic effects. In addition, the potential off-target effects of this compound have not been fully characterized, and further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
For 5-[(benzylamino)sulfonyl]-2-methoxybenzamide research include the development of more potent and selective analogs, as well as the evaluation of its therapeutic potential in preclinical and clinical studies. In addition, further studies are needed to elucidate the off-target effects of this compound and its potential interactions with other drugs. Finally, the role of p97/VCP in other diseases, such as viral infections and autoimmune disorders, should be explored to expand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 5-[(benzylamino)sulfonyl]-2-methoxybenzamide involves a series of reactions starting from 2-methoxybenzoic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with benzylamine to give the benzylamide intermediate. This intermediate is then treated with sodium bisulfite to form the sulfonamide linkage, and finally, the benzyl group is deprotected using palladium on carbon and hydrogen gas to yield the final product, this compound.
Applications De Recherche Scientifique
5-[(benzylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. The inhibition of p97/VCP by this compound has been shown to induce ER stress and activate the unfolded protein response, leading to apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as proteasome inhibitors and DNA-damaging agents.
In neurodegenerative disorders, p97/VCP has been implicated in the clearance of misfolded proteins, such as tau and alpha-synuclein. This compound has been shown to enhance the clearance of these proteins and reduce their aggregation, suggesting a potential therapeutic role in diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-7-12(9-13(14)15(16)18)22(19,20)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUJNSSRRPJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)

![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)